molecular formula C10H10O4 B13873439 4-(Allyloxy)-3-hydroxybenzoic acid

4-(Allyloxy)-3-hydroxybenzoic acid

Cat. No.: B13873439
M. Wt: 194.18 g/mol
InChI Key: AAZHJYOERATGIU-UHFFFAOYSA-N
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Description

4-(Allyloxy)-3-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It features a benzoic acid core substituted with an allyloxy group at the fourth position and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-3-hydroxybenzoic acid typically involves the allylation of 3-hydroxybenzoic acid. One common method is the reaction of 3-hydroxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)-3-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can react with the allyloxy group under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(allyloxy)-3-oxobenzoic acid.

    Reduction: Formation of 4-(allyloxy)-3-hydroxybenzyl alcohol.

    Substitution: Formation of 4-(substituted allyloxy)-3-hydroxybenzoic acid derivatives.

Scientific Research Applications

4-(Allyloxy)-3-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of polymers and advanced materials due to its functional groups that can undergo further chemical modifications.

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-3-hydroxybenzoic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity. The allyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Lacks the allyloxy group, making it less versatile in chemical modifications.

    4-(Methoxy)-3-hydroxybenzoic acid: Similar structure but with a methoxy group instead of an allyloxy group, leading to different reactivity and applications.

    3,4-Dihydroxybenzoic acid: Contains an additional hydroxyl group, which can enhance its antioxidant properties.

Uniqueness

4-(Allyloxy)-3-hydroxybenzoic acid is unique due to the presence of both an allyloxy and a hydroxyl group on the benzoic acid core

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

3-hydroxy-4-prop-2-enoxybenzoic acid

InChI

InChI=1S/C10H10O4/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h2-4,6,11H,1,5H2,(H,12,13)

InChI Key

AAZHJYOERATGIU-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=C1)C(=O)O)O

Origin of Product

United States

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